4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid
Overview
Description
4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H10O7 and its molecular weight is 302.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.04265265 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
4-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid, as a derivative of hydroxybenzoic acid, finds applications in chemical synthesis, where its properties are utilized to produce various chemical compounds. For instance, the research on the hydrolysis of parabens, which are esters of 4-hydroxybenzoic acid, has shed light on their metabolism in human and minipig skin, demonstrating the utility of these derivatives in evaluating dermal absorption and metabolism (Jewell et al., 2007). Additionally, the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes, catalyzed by a rhodium/copper system, facilitates the efficient synthesis of isocoumarin derivatives, some of which exhibit solid-state fluorescence (Shimizu et al., 2009). This highlights the role of hydroxybenzoic acid derivatives in the synthesis of compounds with potential applications in materials science.
Biotechnological Applications
Hydroxybenzoic acid derivatives also play a significant role in biotechnological applications. The biosynthesis of 4-hydroxybenzoic acid and its use as a starting feedstock for producing value-added bioproducts with applications in food, cosmetics, and pharmacy illustrates the versatility of this compound (Wang et al., 2018). Through synthetic biology and metabolic engineering, 4-hydroxybenzoic acid serves as a cornerstone for the production of industrially relevant compounds, underscoring its importance in the development of sustainable biotechnological processes.
Material Science and Polymer Chemistry
The study of pseudopolymorphs of hydroxybenzoic acid derivatives has provided insights into the influence of hydrophobic and hydrophilic groups on the self-assembly and crystal formation in materials science (Jayaraman et al., 2004). This research elucidates the potential of hydroxybenzoic acid derivatives in polymer chemistry and material design, where the precise control over molecular assembly and crystalline structure is crucial for the development of new materials with tailored properties.
Antioxidant Properties and Pharmaceutical Applications
The investigation into the antioxidant properties of hydroxybenzoic acid derivatives has revealed their potential in pharmaceutical applications. For example, the synthesis of new oxadiazoles bearing 2,6-di-tert-butylphenol moieties and the evaluation of their antioxidant activity demonstrate the capability of these compounds to serve as effective free-radical scavengers (Shakir et al., 2014). This research opens avenues for the use of hydroxybenzoic acid derivatives in developing new antioxidant agents, contributing to their therapeutic potential in managing oxidative stress-related diseases.
Properties
IUPAC Name |
5-(4-carboxy-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-12-6-7(1-2-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGRAQWZDVUXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691878 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-75-9 | |
Record name | 3'-Hydroxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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